molecular formula C10H11NO4 B2888704 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid CAS No. 68790-40-9

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid

Cat. No. B2888704
CAS RN: 68790-40-9
M. Wt: 209.201
InChI Key: VEDYEDNQLTUCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Methoxycarbonyl)(methyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “Methyl 2-[(methoxycarbonyl)amino]benzoate” and "Benzoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a methoxycarbonyl (COOCH3) and a methylamino (NHCH3) group attached to it .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is approximately 209.199 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Crystal Structure Analysis : Alvaro B. Onofrio et al. (2006) conducted a study on N-(2-carboxybenzoyl)-L-leucine methyl ester, focusing on its crystal structure. They observed significant differences in the dihedral angles between the carboxyl group and the benzene ring, which may impact its chemical behavior (Alvaro B. Onofrio et al., 2006).

Applications in Polymer Science

  • Doping Polyaniline : C. A. Amarnath and S. Palaniappan (2005) explored using benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline. They found that these compounds significantly affect the conductivity and other properties of polyaniline (C. A. Amarnath & S. Palaniappan, 2005).

Medicinal Chemistry and Biological Applications

  • Exploration of Novel Compounds : The work by I. Ukrainets et al. (2014) involved the study of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, focusing on its ability to cyclize in the presence of bases to form specific anilides (I. Ukrainets et al., 2014).

  • Investigation in Hypoglycemic Agents : A study by W. Grell et al. (1998) focused on the structure-activity relationships in hypoglycemic benzoic acid derivatives. They modified the 2-methoxy group in the compounds to enhance activity and duration of action in rat models (W. Grell et al., 1998).

Chemical and Physical Properties

  • Investigation of Properties and Synthesis Methods : Jiang Jian-hui (2010) researched a novel synthesis method for 2-amino-4-methoxy benzoic acid, emphasizing its synthesis process and properties (Jiang Jian-hui, 2010).

  • Study on Molecular Structure : The research by P. Venkatesan et al. (2016) on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid focused on its molecular structure through X-ray crystallography and spectroscopic methods, providing insights into the compound's structural features (P. Venkatesan et al., 2016).

properties

IUPAC Name

2-[methoxycarbonyl(methyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(10(14)15-2)8-6-4-3-5-7(8)9(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDYEDNQLTUCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.